Tildipirosin - 328898-40-4

Tildipirosin

Catalog Number: EVT-285338
CAS Number: 328898-40-4
Molecular Formula: C41H71N3O8
Molecular Weight: 734.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tildipirosin is a veterinary antibiotic.

Gamithromycin

Relevance: Similar to tildipirosin, gamithromycin is a macrolide antibiotic utilized in veterinary medicine. [, ] The research indicates that gamithromycin and tildipirosin might have different susceptibility profiles against certain bacterial species. [] The presence of specific resistance genes, such as erm(42) and msr(E)-mph(E), influences the effectiveness of these macrolides. [] Notably, erm(42) appears to increase resistance to tildipirosin, while msr(E)-mph(E) primarily affects gamithromycin susceptibility. []

Florfenicol

Relevance: Although from a different class, florfenicol, like tildipirosin, is used to treat bovine respiratory disease. [] One study compared the effects of tildipirosin and a combination of florfenicol and flunixin meglumine for treating pneumonia and otitis in dairy calves. [] The study found that both treatments were effective in reducing clinical signs and bacterial load in the upper respiratory tract. []

Synthesis Analysis

The synthesis of Tildipirosin involves several steps starting from tylosin, utilizing various reagents and conditions. The method described in a patent indicates that the process can be carried out under relatively mild conditions, which enhances safety and reduces costs. Key steps include:

  1. Starting Material: Tylosin is used as the primary raw material.
  2. Reaction Conditions: The synthesis occurs under acidic conditions (pH 1-3) at temperatures ranging from 60 to 95 degrees Celsius.
  3. Reagents: Mineral acids (e.g., hydrochloric acid, sulfuric acid) or organic acids (e.g., acetic acid) are employed to facilitate the reaction.
  4. Extraction: Organic solvents such as dichloromethane are used for extraction, followed by pH adjustment to isolate the product.
  5. Yield and Purity: The method boasts high yields (greater than 80%) and product purity exceeding 98.2% .

This synthetic route emphasizes efficiency and cost-effectiveness, utilizing readily available reagents without the need for specialized high-pressure equipment.

Molecular Structure Analysis

Tildipirosin's molecular structure consists of a 16-membered lactone ring characteristic of macrolides, with a piperidine moiety at the 23-position replacing the mycinose sugar found in tylosin. The molecular formula is C42H71N1O13C_{42}H_{71}N_{1}O_{13}, and its structure can be represented as follows:

  • Core Structure: The lactone ring is essential for its antibiotic activity.
  • Functional Groups: It includes hydroxyl groups and amino groups that contribute to its solubility and interaction with bacterial ribosomes.

The structural modification enhances its binding affinity to ribosomal RNA, improving its efficacy against resistant strains .

Chemical Reactions Analysis

Tildipirosin participates in various chemical reactions, primarily involving interactions with bacterial ribosomes:

  1. Binding to Ribosomal RNA: It binds specifically to the 23S ribosomal RNA component of the 50S ribosomal subunit, inhibiting protein synthesis.
  2. Inhibition Mechanism: The binding leads to a blockade of peptide bond formation during translation, effectively stalling bacterial growth .
  3. Resistance Mechanisms: Some bacteria develop resistance through mutations in ribosomal RNA that alter the binding site, leading to decreased efficacy of Tildipirosin .

The compound's ability to inhibit protein synthesis has been quantitatively assessed, with an IC50 value of approximately 0.23 μM, demonstrating its potency compared to other macrolides .

Mechanism of Action

The mechanism of action for Tildipirosin involves:

  • Inhibition of Protein Synthesis: By binding to the peptidyl transferase center of the ribosome, Tildipirosin prevents aminoacyl-tRNA from entering the A-site during translation.
  • Impact on Bacterial Growth: This inhibition leads to a cessation of protein production essential for bacterial growth and replication, ultimately resulting in cell death.

Research has shown that mutations in key rRNA nucleotides can affect Tildipirosin's binding efficiency, highlighting the importance of understanding these interactions for managing antibiotic resistance .

Physical and Chemical Properties Analysis

Tildipirosin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 765.0 g/mol.
  • Solubility: It is soluble in water and organic solvents, which facilitates its use in various formulations.
  • Stability: The compound is stable under refrigeration but should be protected from light to maintain efficacy.
  • pH Sensitivity: Its activity can be influenced by pH levels during formulation and administration.

These properties are critical for its formulation as an injectable solution for veterinary use .

Applications

Tildipirosin is primarily applied in veterinary medicine for:

  • Treatment of Respiratory Infections: Effective against pathogens like Mannheimia haemolytica and Pasteurella multocida, which are common in cattle and swine.
  • Prevention of Disease Outbreaks: Used prophylactically in livestock to prevent disease spread within herds.
  • Research Applications: Investigated for its mechanisms of action and resistance patterns in various bacterial strains, contributing to broader antibiotic stewardship efforts.
Mechanistic Insights into Tildipirosin’s Antibacterial Activity

Molecular Targets in Bacterial Protein Synthesis Inhibition

Tildipirosin, a 16-membered-ring macrolide antibiotic, exerts its antibacterial effects by selectively binding to the 50S subunit of the bacterial ribosome. This binding occurs at the peptidyl transferase center (PTC), specifically interacting with nucleotides in the 23S rRNA domain V, including the critical adenine residue at position 2058 (A2058) [3]. This interaction physically obstructs the ribosomal tunnel, preventing the elongation of nascent peptide chains beyond 2–8 amino acids. Consequently, tildipirosin inhibits translocation during protein synthesis, halting bacterial growth [3] [7].

The antibiotic’s efficacy is quantifiable through its 50% inhibitory concentration (IC₅₀) of 0.23 ± 0.01 μM in cell-free translation assays, outperforming tylosin (IC₅₀ = 0.31 ± 0.05 μM) and tilmicosin (IC₅₀ = 0.36 ± 0.02 μM) [3]. Its activity is pH-dependent, with optimal inhibition occurring at alkaline conditions (pH 7.8–8.0) due to enhanced ribosomal binding affinity [7].

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tildipirosin Against Respiratory Pathogens

Bacterial StrainTildipirosin MIC (μg/mL)Tylosin MIC (μg/mL)Tulathromycin MIC (μg/mL)
Mannheimia haemolytica 119350.5642
Pasteurella multocida 44071320.5
Escherichia coli ATCC 259221651216
E. coli hyperpermeable AS19rlmAI0.511

Data derived from in vitro broth microdilution assays [3].

Resistance primarily arises through ribosomal modifications, such as:

  • Monomethylation of A2058 by Erm(42) methyltransferases in Pasteurellaceae, reducing tildipirosin binding [3].
  • Mutation A2058G, which increases MICs by >1,000-fold in E. coli models (from 0.5 μg/mL to 512–1,024 μg/mL) [3] [4].
  • Dual methylation at G748 and A2058, which synergistically destabilizes tildipirosin binding [3].

Role of Macrolide Structure-Activity Relationships in Binding Specificity

Tildipirosin’s chemical structure—20,23-dipiperidinyl-mycaminosyl-tylonolide—lacks the mycarose sugar present in tylosin and features two basic piperidine rings. This configuration enhances its activity against Gram-negative pathogens through three key mechanisms [3] [5]:

  • Increased Outer Membrane Permeability: The protonated piperidine groups at physiological pH facilitate diffusion across lipopolysaccharide layers, improving access to ribosomal targets in pathogens like Pasteurella multocida [3].
  • Reduced Efflux Susceptibility: Unlike older macrolides, tildipirosin avoids recognition by AcrAB-TolC efflux pumps due to its C20/C23 substitutions [4].
  • Ribosomal Binding Affinity: Hydrophobic interactions between the tylonolide core and rRNA nucleotides G748 and U2609 augment binding stability, as confirmed by molecular docking studies [3].

Table 2: Impact of Ribosomal Mutations on Tildipirosin Resistance

Mutation/MethylationTildipirosin MIC (μg/mL)Fold Change vs. Wild-Type
None (wild-type)0.51x
m¹G74848x
N⁶-A2058128256x
m¹G748 + N⁶-A20581,0242,048x
A2058G1,0242,048x

Data from engineered E. coli AS19rlmAI strains [3].

Structure-activity relationships (SAR) explain why tildipirosin outperforms structurally similar macrolides:

  • Tylosin: The mycarose sugar limits penetration into Gram-negative bacteria (MIC for P. multocida = 32 μg/mL vs. tildipirosin’s 1 μg/mL) [3].
  • Tulathromycin: The 15-membered ring cannot span the ribosomal tunnel when G748 is methylated, diminishing efficacy against resistant strains [3].
  • Tilmicosin: Dimethylpiperidinyl groups increase MICs 4–8x compared to tildipirosin in M. haemolytica [3].

Biofilm Disruption Mechanisms in Gram-Negative Pathogens

Tildipirosin disrupts biofilms through dual mechanisms: direct antibacterial action against embedded bacteria and interference with extracellular polymeric substance (EPS) production. In Haemophilus parasuis, tildipirosin-resistant strains (JS32) exhibit altered membrane morphology and dysregulated metabolic pathways compared to susceptible strains (JS0135) [4]:

  • Downregulated EPS Synthesis: Resistant strains show reduced expression of HAPS_RS09315 and HAPS_RS09320, genes involved in exopolysaccharide transport, weakening biofilm architecture [4].
  • Efflux Pump Overexpression: ABC transporters (e.g., HAPS_RS10945) are upregulated 4.7-fold in resistant isolates, promoting antibiotic exclusion [4].

Solid lipid nanoparticles (SLNs) enhance tildipirosin’s anti-biofilm efficacy by:

  • Sustained Drug Release: SLN-TD formulations achieve 82.23% encapsulation efficiency, enabling prolonged tildipirosin release at biofilm interfaces [1].
  • Intracellular Pathogen Targeting: SLNs facilitate macrophage uptake, eliminating intracellular Staphylococcus aureus reservoirs that seed biofilm formation [1].

Non-antibiotic adjuvants like N-acetylcysteine (3.3%) synergize with tildipirosin by degrading biofilm matrices in E. coli and Klebsiella pneumoniae, increasing bacterial exposure [8].

Table 3: Genetic Determinants of Tildipirosin Resistance in Biofilm-Forming Pathogens

Gene IdentifierFunctionExpression Change (Resistant vs. Sensitive)
HAPS_RS09315Exopolysaccharide transportDownregulated 3.2x
HAPS_RS09320EPS biosynthesisDownregulated 2.8x
HAPS_RS10945ABC efflux transporterUpregulated 4.7x
HAPS_RS07815Ribosomal protection proteinUpregulated 5.1x

Transcriptomic data from H. parasuis strains [4].

Properties

CAS Number

328898-40-4

Product Name

Tildipirosin

IUPAC Name

(5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione

Molecular Formula

C41H71N3O8

Molecular Weight

734.0 g/mol

InChI

InChI=1S/C41H71N3O8/c1-8-35-32(26-44-20-13-10-14-21-44)23-27(2)15-16-33(45)28(3)24-31(17-22-43-18-11-9-12-19-43)40(29(4)34(46)25-36(47)51-35)52-41-39(49)37(42(6)7)38(48)30(5)50-41/h15-16,23,28-32,34-35,37-41,46,48-49H,8-14,17-22,24-26H2,1-7H3/b16-15+,27-23+/t28-,29+,30-,31+,32-,34?,35-,37+,38-,39-,40-,41+/m1/s1

InChI Key

HNDXPZPJZGTJLJ-ZQFISELQSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

20,23-dipiperidinyl-mycaminosyl-tylonolide
tildipirosin

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3CCCCC3)C)\C)CN4CCCCC4

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